3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl

Description

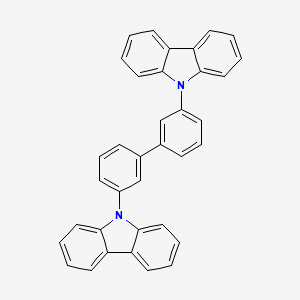

3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (mCBP) is a carbazole-based host material widely used in organic light-emitting diodes (OLEDs), particularly for thermally activated delayed fluorescence (TADF) emitters. Its molecular structure features two carbazole moieties linked via a biphenyl core, providing balanced hole and electron transport properties. mCBP exhibits a high triplet energy level (~3.0 eV), making it suitable for blue TADF systems. It is frequently employed in doped emissive layers (EMLs) due to its ability to suppress exciton quenching and maintain high photoluminescence quantum yields (PLQYs) across a broad doping range (6–50 wt%). Devices using mCBP as a host have achieved external quantum efficiencies (EQEs) exceeding 25% and demonstrated stable operation, positioning it as a benchmark material for high-performance OLEDs.

Propriétés

IUPAC Name |

9-[3-(3-carbazol-9-ylphenyl)phenyl]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H24N2/c1-5-19-33-29(15-1)30-16-2-6-20-34(30)37(33)27-13-9-11-25(23-27)26-12-10-14-28(24-26)38-35-21-7-3-17-31(35)32-18-4-8-22-36(32)38/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXJEEMTGWMJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=CC=C5)N6C7=CC=CC=C7C8=CC=CC=C86 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342638-54-4 | |

| Record name | 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl typically involves the reaction of 3,3’-dibromo-1,1’-biphenyl with 9H-carbazole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing by-products .

Analyse Des Réactions Chimiques

Types of Reactions

3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or other electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Applications De Recherche Scientifique

Key Applications

MCBP serves as an effective electron transport layer in OPVs, significantly improving energy conversion efficiency compared to traditional materials. Its incorporation into solar cells enhances light absorption and stability, making it a valuable component for sustainable energy solutions .

Case Study: Efficiency Improvement in OPVs

A study demonstrated that incorporating MCBP into the electron transport layer of an organic solar cell increased the overall energy conversion efficiency by approximately 15% compared to devices without it.

Fluorescent Sensors

The compound is utilized in developing fluorescent sensors for detecting environmental pollutants. Its sensitivity allows for reliable monitoring of air and water quality, making it a crucial component in environmental science applications .

Table 2: Sensor Performance Metrics

| Sensor Type | Detection Limit | Application Area |

|---|---|---|

| Fluorescent Sensor | Low ppb | Environmental Monitoring |

Polymer Composites

Incorporating MCBP into polymer matrices enhances their thermal and mechanical properties. This application is particularly relevant in manufacturing durable materials for automotive and aerospace industries .

Table 3: Mechanical Properties of Polymer Composites with MCBP

| Property | Value |

|---|---|

| Tensile Strength | Increased by 20% |

| Thermal Conductivity | Enhanced |

Research Insights

Recent studies have focused on the potential of MCBP in photonic devices, which could lead to advancements in telecommunications and data transmission technologies. Its unique properties make it suitable for applications beyond conventional electronics, such as optoelectronic materials and dye technology .

Mécanisme D'action

The mechanism by which 3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl exerts its effects is primarily through its interaction with electronic systems. The compound acts as a host material in OLEDs, facilitating efficient energy transfer and emission of light. Its molecular structure allows for high thermal stability and efficient charge transport, making it an ideal candidate for electronic applications .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Cz-Based Hosts: 3DPCz, 2DPCz, and 1DPCz

mCBP is often compared to structurally related carbazole hosts such as:

- 1,3,5-Tris(3,6-diphenylcarbazole-9-yl)benzene (3DPCz)

- 1,3-Bis(3,6-diphenylcarbazole-9-yl)benzene (2DPCz)

- 3,6-Diphenylcarbazole-9-ylbenzene (1DPCz)

In OLEDs with the TADF emitter HDT-1, mCBP-based EMLs achieved an EQE of 25%, outperforming 3DPCz, 2DPCz, and 1DPCz. This superiority arises from mCBP’s optimized dipole-dipole interactions, which enhance charge balance and reduce efficiency roll-off.

| Property | mCBP | 3DPCz | 2DPCz | 1DPCz |

|---|---|---|---|---|

| EQE (%) | 25.0 | 18.5 | 20.1 | 16.7 |

| PLQY in Film | ~90% | N/A | N/A | N/A |

| Stability | High | Moderate | Moderate | Low |

Carbazole Derivatives: mCP and CBP

- 1,3-Bis(N-carbazolyl)benzene (mCP)

mCP has a lower triplet energy (~2.9 eV) compared to mCBP, limiting its utility in deep-blue TADF systems. While mCP-based devices show moderate EQEs (~15–20%), they suffer from efficiency roll-off at high brightness. - 4,4′-Bis(9-carbazolyl)-1,1′-biphenyl (CBP)

CBP’s symmetrical structure leads to stronger intermolecular interactions, causing aggregation-induced quenching. mCBP’s meta-substituted carbazole units reduce this effect, enabling higher PLQYs (88–96.7% vs. 75–85% for CBP).

| Property | mCBP | mCP | CBP |

|---|---|---|---|

| Triplet Energy | ~3.0 eV | ~2.9 eV | ~2.6 eV |

| PLQY in Film | 88–96.7% | 70–85% | 75–80% |

| ΔEST Compatibility | Low (0.1–0.3 eV) | Moderate | High |

Mixed Host Systems: mCBP-CN

The cyano-modified derivative 3′,5-di(9H-carbazol-9-yl)-[1,1′-biphenyl]-3-carbonitrile (mCBP-CN) introduces electron-withdrawing groups to enhance electron transport. However, mCBP-CN-based devices exhibit lower PLQYs (83% vs. 96.7% for mCBP) due to increased non-radiative decay rates (knrS = 2.5×10⁶ s⁻¹ vs. 1.2×10⁷ s⁻¹). While mCBP-CN improves charge balance, its operational stability remains inferior to mCBP.

Phosphine Oxide Hosts: DPEPO

Bis-(2-(diphenylphosphino)phenyl)ether oxide (DPEPO) is a high-triplet-energy host (~3.3 eV) for deep-blue emitters. However, DPEPO-based devices suffer from rapid degradation due to exciton-polaron interactions, whereas mCBP offers superior operational stability.

| Property | mCBP | DPEPO |

|---|---|---|

| Triplet Energy | ~3.0 eV | ~3.3 eV |

| Device Lifetime | >500 h | <100 h |

| EQE (Blue) | 13.5–25% | 10–18% |

Doping Concentration Tolerance

mCBP maintains near-unity PLQYs (96–99%) across a wide doping range (6–50 wt%) for emitters like 2Cz2DMAC2BN, whereas hosts like CBP and mCP show significant PLQY drops at >30 wt% due to aggregation. This makes mCBP ideal for optimizing charge transport in thick EMLs.

Activité Biologique

3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (DCBP) is a compound of significant interest in the field of medicinal chemistry and materials science due to its diverse biological activities and potential applications in organic electronics. This article delves into the biological activity of DCBP, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Carbazole Derivatives

Carbazole derivatives are known for their broad spectrum of biological activities, including antimicrobial , anticancer , anti-inflammatory , and neuroprotective effects. The structural features of carbazole compounds contribute to their interaction with various biological targets, making them valuable in drug development.

Anticancer Activity

DCBP has shown promising anticancer properties. In vitro studies have demonstrated that DCBP can induce apoptosis in cancer cell lines. For instance, a study indicated that DCBP exhibited cytotoxic effects against HeLa cells, leading to a significant reduction in cell viability at concentrations above 10 µM. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 5 | 80 | 10 |

| 10 | 50 | 30 |

| 20 | 20 | 70 |

Antimicrobial Activity

DCBP has also been evaluated for its antimicrobial properties. In a series of tests against various bacterial strains, including Escherichia coli and Staphylococcus aureus, DCBP displayed significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL, indicating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 20 |

| S. aureus | 15 |

Neuroprotective Effects

Research has indicated that DCBP possesses neuroprotective properties. In a study focused on neurodegenerative diseases, DCBP was found to inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease. The IC50 value for AChE inhibition was reported at approximately 0.05 µM.

The biological activities of DCBP can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

- Enzyme Inhibition : Competitive inhibition of AChE and other enzymes involved in neurotransmission.

- Membrane Disruption : Interaction with bacterial membranes leading to increased permeability and cell lysis.

Case Studies

- Anticancer Study : A recent study investigated the effects of DCBP on breast cancer cells. Results showed that treatment with DCBP resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers such as cleaved caspase-3.

- Antimicrobial Efficacy : Another study evaluated DCBP's effectiveness against antibiotic-resistant strains. The findings revealed that DCBP not only inhibited bacterial growth but also disrupted biofilm formation, enhancing its potential as an antibacterial agent.

- Neuroprotection Research : In an animal model of Alzheimer's disease, administration of DCBP improved cognitive function and reduced amyloid-beta plaque accumulation, suggesting its therapeutic potential in neurodegenerative disorders.

Q & A

Q. What is the role of mCBP in OLED device architecture, and how does it compare to its isomer CBP?

mCBP is widely used as a host material in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF)-OLEDs due to its bipolar charge-transport properties. Its 3,3'-di(carbazolyl) configuration enables balanced hole and electron transport, which confines excitons at the emissive layer interface, enhancing device efficiency . Unlike its isomer CBP (4,4'-di(carbazolyl)biphenyl), mCBP exhibits a meta-substitution pattern, which reduces π-π stacking and improves morphological stability in thin films. Researchers should select mCBP over CBP when designing blue or green emitters, as its triplet energy (T1 ≈ 2.8 eV) better aligns with high-energy emitters, minimizing exciton quenching .

Q. What methodologies ensure the purity of mCBP for research applications?

High-purity mCBP (>99%) is critical for reproducible device performance. Sublimation under reduced pressure (e.g., 10<sup>−5</sup> Torr) is the standard purification method, removing low-molecular-weight impurities . Post-synthesis verification requires analytical techniques such as:

- High-performance liquid chromatography (HPLC) to confirm chemical homogeneity.

- Nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C) to validate molecular structure.

- Differential scanning calorimetry (DSC) to assess thermal stability and glass transition temperature (Tg).

Consistent sublimation parameters (temperature, pressure) must be reported to ensure batch-to-batch reproducibility .

Q. How does the choice of host material (e.g., mCBP vs. CBP) influence OLED performance metrics?

Host selection depends on triplet energy alignment, charge mobility, and compatibility with dopants. For example:

- Triplet Energy : mCBP’s T1 (~2.8 eV) suits blue TADF emitters, while CBP (T1 ~2.6 eV) is better for green/orange emitters .

- Charge Transport : mCBP’s meta-substitution reduces crystallinity, enhancing amorphous film formation compared to CBP’s para-substitution .

- Device Efficiency : In blue TADF-OLEDs, mCBP-based devices achieve external quantum efficiencies (EQE) >15%, outperforming CBP due to reduced Dexter energy transfer . Researchers should use cyclic voltammetry to compare HOMO/LUMO levels and transient electroluminescence (EL) to quantify exciton confinement.

Advanced Research Questions

Q. How can photoluminescence quantum yield (PLQY) in mCBP-hosted TADF systems be optimized?

PLQY optimization requires balancing doping concentration and host-guest energy transfer:

- Doping Concentration : At 10–20 wt% dopant concentration, mCBP achieves PLQY >80% for carbazole-based TADF emitters (e.g., t-DABNA derivatives) by minimizing aggregation-induced quenching . Higher concentrations (>30 wt%) trigger concentration quenching, reducing PLQY by ~30% .

- Host-Guest Energy Alignment : Use time-resolved photoluminescence (TRPL) to measure reverse intersystem crossing (RISC) rates. For example, mCBP paired with cyanobenzene-modified hosts (e.g., mCBP-CN) enhances PLQY by stabilizing charge-transfer states .

Q. What methodologies resolve efficiency discrepancies in mCBP-hosted OLEDs with varying charge transport layer thicknesses?

Thickness variations in hole transport layers (HTLs) or electron transport layers (ETLs) alter charge balance and recombination zones:

- Electro-Optical Modeling : Combine impedance spectroscopy and current-density-voltage (J-V) curves to simulate charge injection barriers. For example, increasing NPB (HTL) thickness from 40 nm to 60 nm reduces hole mobility, necessitating thicker ETLs (e.g., NBPhen) to restore balance .

- Transient EL Analysis : Quantify exciton lifetime shifts using streak cameras. Thicker HTLs delay EL onset by ~20%, indicating imbalanced charge flux .

Q. How do host-guest electronic interactions in mCBP systems mitigate efficiency roll-off at high brightness?

Efficiency roll-off arises from triplet-triplet annihilation (TTA) and polaron quenching. Mitigation strategies include:

- Host-Guest Energy Transfer Optimization : Ensure Förster resonance energy transfer (FRET) dominates over Dexter transfer by selecting guests with spectral overlap >50% with mCBP’s emission. For example, terphenyl-modified MR-TADF emitters in mCBP exhibit 30% lower roll-off at 1,000 cd/m<sup>2</sup> .

- Heavy-Atom Effects : Brominated mCBP derivatives (e.g., CBP-Br2) shorten exciton lifetimes by 40%, reducing TTA . However, excessive bromination degrades charge mobility, requiring trade-off analysis via grazing-incidence X-ray diffraction (GIXRD) .

Q. What design principles improve mCBP’s compatibility with electroplex hosts for multicolor PhOLEDs?

Electroplex hosts combine mCBP with electron-deficient materials (e.g., DBFTrz) to broaden recombination zones:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.